REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Cl[C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)=[C:10]([NH2:23])[N:9]=1.[CH2:24]([OH:28])[CH2:25][CH2:26][CH3:27]>>[CH2:24]([O:28][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)=[C:10]([NH2:23])[N:9]=1)[CH2:25][CH2:26][CH3:27] |f:0.1|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added to the resultant pale yellow solution
|
Type
|
CUSTOM
|
Details
|
to remove as much butan-1-ol as possible
|
Type
|
CUSTOM
|
Details
|
before being partitioned between diethyl ether and water
|
Type
|
CUSTOM
|
Details
|
The diethyl ether phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous re-extracted further with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers dried over magnesium sulphate (anhydrous)
|
Type
|
FILTRATION
|
Details
|
Magnesium sulphate was filtered off
|
Type
|
CUSTOM
|
Details
|
to give brown viscous oil which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with toluene (3 times)
|
Type
|
CUSTOM
|
Details
|
placed under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
transferred to new flask with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |